![molecular formula C21H16Cl4N4O2 B2876701 3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide CAS No. 1210384-03-4](/img/structure/B2876701.png)
3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Dichloropyridines are generally white solids , and the presence of the chlorine atoms, amide group, and propylamino group could influence properties such as solubility, melting point, and boiling point.Aplicaciones Científicas De Investigación
Catalytic Activity and Polymorphism
- Concomitant Polymorphism : A study focused on the synthesis and characterization of a pyridine-2,6-dicarboxamide derivative, exploring its antibacterial activities and catalytic efficiency in transfer hydrogenation reactions. The research highlighted the compound's ability to crystallize in two polymorphic forms under the same conditions, with variations in conformation and packing influenced by intermolecular hydrogen bonding interactions. The study employed density functional theory (DFT) calculations to analyze the hydrogen bond interactions in the polymorphs, revealing differences in geometry, vibrational frequencies, and thermodynamic properties (Özdemir et al., 2012).
Synthetic Methodologies and Chemical Reactions
Microwave-Assisted Synthesis : Research on the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation demonstrated efficient routes to produce carboxamide derivatives. This study exemplifies the compound's utility in facilitating rapid and efficient synthetic reactions, contributing to advancements in chemical synthesis (Abdalha et al., 2011).
Antibacterial Drug Synthesis : Another study focused on the synthesis of new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, highlighting the compound's significance in developing new treatments for bacterial infections. The study outlines the synthesis of pyrimidinone derivatives and their evaluation as antibiotics against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Propiedades
IUPAC Name |
3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl4N4O2/c1-2-10-29(21(31)19-15(23)7-9-17(25)28-19)13-5-3-4-12(11-13)26-20(30)18-14(22)6-8-16(24)27-18/h3-9,11H,2,10H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVCXNMKPBPDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
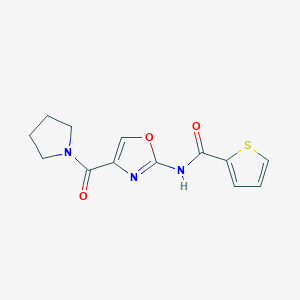
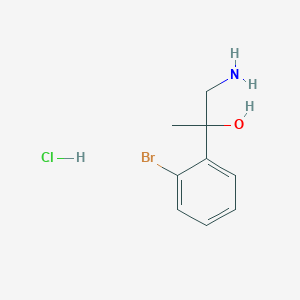

![2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2876628.png)
![(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2876629.png)
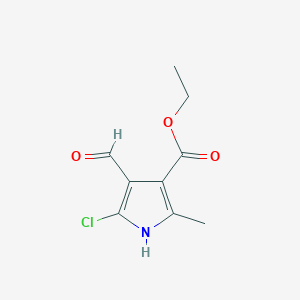
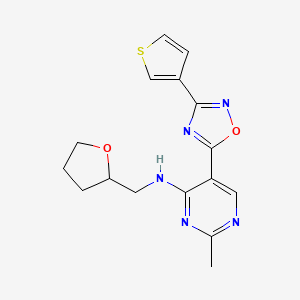
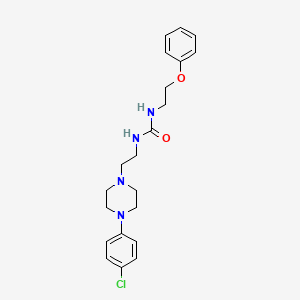
![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)
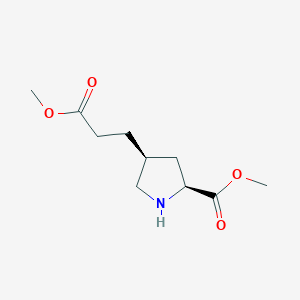
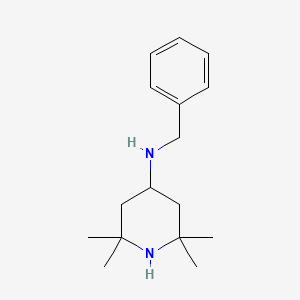
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/new.no-structure.jpg)
![(4E)-5-(2-Chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2876640.png)

